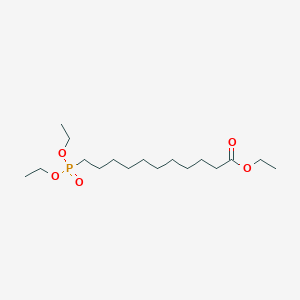![molecular formula C24H25N5O2S2 B3267069 5-CYANO-2-METHYL-N-PHENYL-4-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-3-AZASPIRO[5.5]UNDECA-1,4-DIENE-1-CARBOXAMIDE CAS No. 442659-69-0](/img/structure/B3267069.png)
5-CYANO-2-METHYL-N-PHENYL-4-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-3-AZASPIRO[5.5]UNDECA-1,4-DIENE-1-CARBOXAMIDE
Descripción general
Descripción
5-CYANO-2-METHYL-N-PHENYL-4-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-3-AZASPIRO[55]UNDECA-1,4-DIENE-1-CARBOXAMIDE is a complex organic compound with a unique structure that includes a cyano group, a thiazole ring, and a spirocyclic system
Métodos De Preparación
The synthesis of 5-CYANO-2-METHYL-N-PHENYL-4-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-3-AZASPIRO[5.5]UNDECA-1,4-DIENE-1-CARBOXAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the thiazole ring, followed by the introduction of the cyano group and the spirocyclic system. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to improve yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the thiazole ring allows for oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5-CYANO-2-METHYL-N-PHENYL-4-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-3-AZASPIRO[5.5]UNDECA-1,4-DIENE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring and cyano group can interact with enzymes or receptors, leading to changes in their activity. The spirocyclic system may also play a role in stabilizing the compound’s interaction with its target. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar compounds include other thiazole-containing molecules and spirocyclic compounds. Compared to these, 5-CYANO-2-METHYL-N-PHENYL-4-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-3-AZASPIRO[5.5]UNDECA-1,4-DIENE-1-CARBOXAMIDE is unique due to its combination of functional groups and structural features. This uniqueness may confer specific advantages in terms of reactivity and interaction with biological targets.
Propiedades
IUPAC Name |
1-cyano-4-methyl-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-N-phenyl-3-azaspiro[5.5]undeca-1,4-diene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S2/c1-16-20(21(31)28-17-8-4-2-5-9-17)24(10-6-3-7-11-24)18(14-25)22(27-16)33-15-19(30)29-23-26-12-13-32-23/h2,4-5,8-9,12-13,27H,3,6-7,10-11,15H2,1H3,(H,28,31)(H,26,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKDTNWHVHELID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2(CCCCC2)C(=C(N1)SCC(=O)NC3=NC=CS3)C#N)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B3267023.png)

![Benzenamine, 4-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]-](/img/structure/B3267031.png)




![5-Amino-7-(5-methyl-2-furyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3267084.png)
